
4-(2,3-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(2,3-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves various strategies, including condensation reactions, cyclization, and rearrangement processes. For example, one method for synthesizing similar compounds involves treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, resulting in crystalline products through specific solvent interactions (Xu et al., 2006). Another approach utilizes the Ugi/Robinson-Gabriel reactions for a concise synthesis of 2,4,5-trisubstituted oxazoles, indicating a versatile methodology for obtaining complex oxazole scaffolds (Shaw et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant interactions, such as weak hydrogen bonds and C–H···π supramolecular interactions, which stabilize the crystal structure. Dihedral angles between various rings within the molecules provide insights into the conformational dynamics and stability of these compounds (Xu et al., 2006).
Chemical Reactions and Properties
Reactions involving similar compounds highlight their reactivity and potential for further modification. For instance, the reaction of 4-benzylidene-2-phenyloxazol-5(4H)-one with 3,4-dithio-toluene in the presence of triethylamine showcases the compound's versatility in undergoing chemical transformations (Tikdari et al., 2003).
Physical Properties Analysis
The physical properties, such as solvatochromism, dipole moments, and solute-solvent interactions of similar oxazolone dyes, have been extensively studied. These properties are influenced by solvent polarizability, indicating non-specific interactions' dominance over specific interactions in determining photophysical properties (Krawczyk et al., 2020).
Chemical Properties Analysis
The chemical properties, including antioxidant activity and binding interactions with receptors, of compounds structurally related to 4-(2,3-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, have been explored. For example, certain derivatives exhibit significant free-radical scavenging ability, highlighting their potential as antioxidants (Hussain, 2016).
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques: The compound and its derivatives have been synthesized through various methods, including reactions involving 1,2,4-triazole and Schiff base formation. These methods aim to produce compounds with specific properties, such as enhanced antioxidant abilities or potential for biological activity (Hussain, 2016).
- Characterization and Analysis: Detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, is employed to confirm the structure of these synthesized compounds. This step is crucial for understanding the compound's properties and potential applications (Grunder-Klotz & Ehrhardt, 1991).
Biological Activities and Applications
- Antioxidant Properties: Some derivatives exhibit significant antioxidant properties, which are important for combating oxidative stress and could have implications in disease prevention and treatment (Hussain, 2016).
- Molecular Docking and Bioactivity: The compound's interactions with biological targets have been explored through molecular docking studies. These investigations aim to predict the compound's inhibitory activity against specific enzymes or receptors, suggesting potential pharmaceutical applications (Nayak & Poojary, 2019).
- Nonlinear Optical Properties: The compound and related derivatives have been studied for their nonlinear optical properties, which are of interest for materials science and photonics applications. These properties are important for developing materials for optical switching, data storage, and other photonic technologies (Song, Wen, & Li, 2004).
Other Applications
- Liquid Crystal Research: Compounds with similar structural motifs have been investigated for their potential as liquid crystal materials. This research is driven by the search for materials with specific thermal and optical properties for use in displays and other electronic devices (Attard et al., 1990).
特性
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-19-12-6-3-5-10(14(12)20-2)9-11-16(18)21-15(17-11)13-7-4-8-22-13/h3-9H,1-2H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPSKNKGPSSQO-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

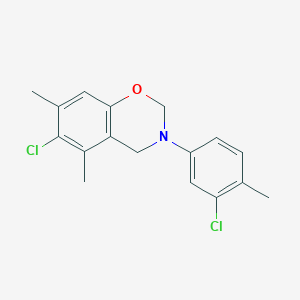
![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)
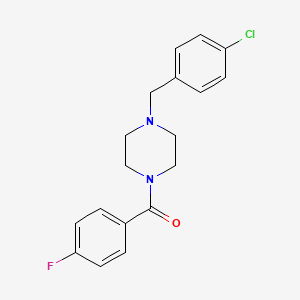
![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)
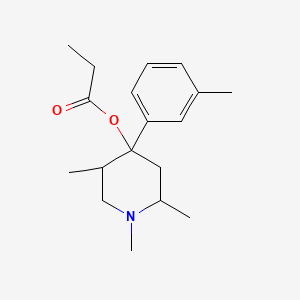
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)
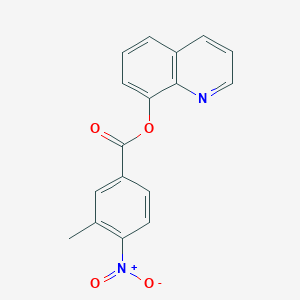
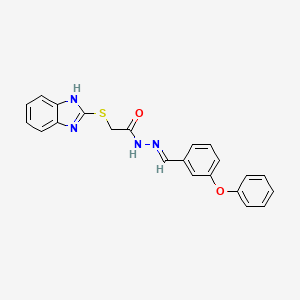
![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)
